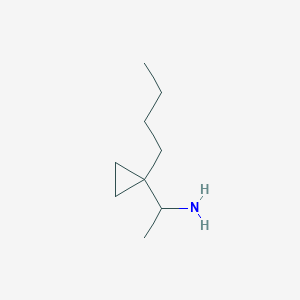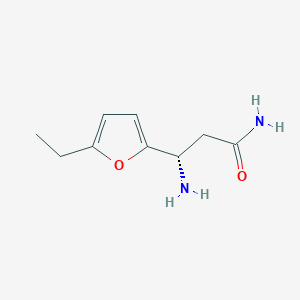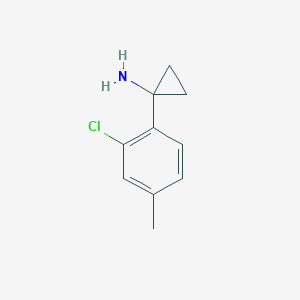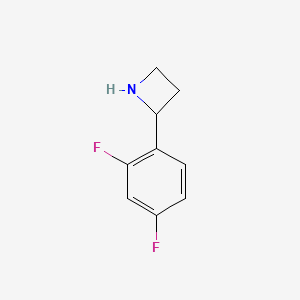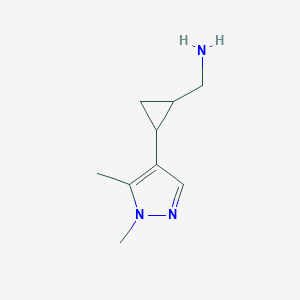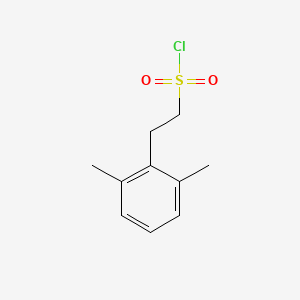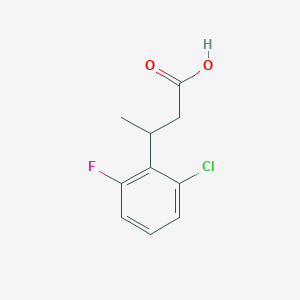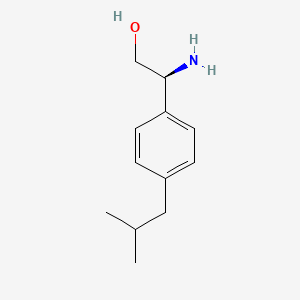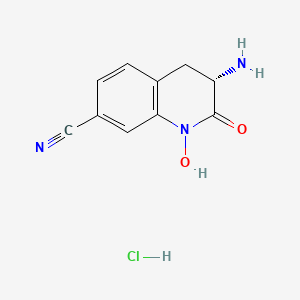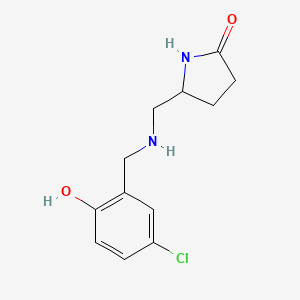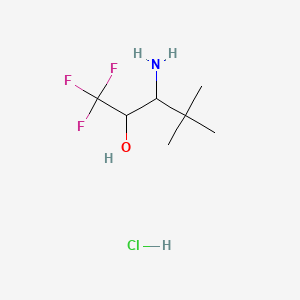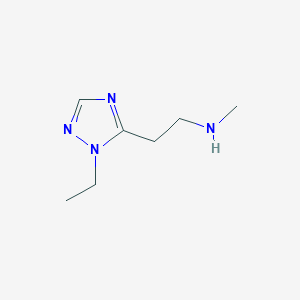![molecular formula C6H7F3N4O B15323868 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is a chemical compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole and an appropriate alkyne.
Acetylation: The triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
5-(trifluoromethyl)-1H-1,2,3-triazole: Another triazole derivative with a trifluoromethyl group.
Uniqueness
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is unique due to the presence of both the methyl and trifluoromethyl groups, which can enhance its biological activity and stability. The acetamide group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Propiedades
Fórmula molecular |
C6H7F3N4O |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
2-[1-methyl-5-(trifluoromethyl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C6H7F3N4O/c1-13-5(6(7,8)9)3(11-12-13)2-4(10)14/h2H2,1H3,(H2,10,14) |
Clave InChI |
ZYVVKUZNIJOLGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)CC(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


